2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide
Brand Name: Vulcanchem
CAS No.: 446308-75-4
VCID: VC5382384
InChI: InChI=1S/C13H12N4OS/c1-9-5-2-3-6-10(9)11(18)16-13(19)17-12-14-7-4-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19)
SMILES: CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2
Molecular Formula: C13H12N4OS
Molecular Weight: 272.33

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide

CAS No.: 446308-75-4

Cat. No.: VC5382384

Molecular Formula: C13H12N4OS

Molecular Weight: 272.33

* For research use only. Not for human or veterinary use.

2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide - 446308-75-4

Specification

CAS No. 446308-75-4
Molecular Formula C13H12N4OS
Molecular Weight 272.33
IUPAC Name 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide
Standard InChI InChI=1S/C13H12N4OS/c1-9-5-2-3-6-10(9)11(18)16-13(19)17-12-14-7-4-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19)
Standard InChI Key KGFVHZKXNIFXQC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC(=S)NC2=NC=CC=N2

Introduction

Structural and Molecular Characteristics

2-Methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide belongs to the thiourea-functionalized benzamide class, characterized by a benzamide backbone (C6H5CONH2) modified at the amide nitrogen with a pyrimidin-2-ylcarbamothioyl group. The molecular formula is C13H13N4OS, yielding a molecular weight of 279.34 g/mol. Key structural features include:

  • A 2-methylbenzoyl group providing hydrophobic interactions.

  • A pyrimidin-2-ylcarbamothioyl moiety introducing hydrogen-bonding capabilities through its sulfur and nitrogen atoms.

  • Planar aromatic systems that may facilitate π-π stacking with biological targets.

Comparative analysis of similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, suggests that the pyrimidine ring enhances binding affinity to enzymatic pockets, particularly in viral or bacterial proteins .

Synthetic Methodologies

While no explicit protocol for synthesizing 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide exists in published literature, analogous routes for benzamide-thiourea hybrids involve:

Nucleophilic Substitution Reactions

Benzoyl isothiocyanate intermediates react with amine-containing heterocycles like pyrimidin-2-amine under basic conditions. For example, the synthesis of N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides employs:

Benzoyl isothiocyanate+Pyrimidin-2-amineEtOH, KOHThiourea derivative\text{Benzoyl isothiocyanate} + \text{Pyrimidin-2-amine} \xrightarrow{\text{EtOH, KOH}} \text{Thiourea derivative}

This method typically achieves yields of 55–75% under reflux conditions .

Post-Functionalization Strategies

Alkylation or acylation of pre-formed benzamide-thiourea hybrids can introduce methyl groups at specific positions. For instance, methyl iodide has been used to alkylate potassium 2-cyano-ethylene-1-thiolate salts in ethanol, yielding substituted benzamides .

Biological Activities and Mechanisms

Antioxidant Properties

Thiourea derivatives scavenge reactive oxygen species (ROS) via radical stabilization. In docking studies, analogs like N-(5-amino-3,6-dicyano-7-arylpyrazolo[1,5-a]pyrimidin-2-yl)benzamides show strong interactions with NADPH oxidase, a key ROS generator .

Physicochemical and Spectroscopic Data

While experimental data for 2-methyl-N-(pyrimidin-2-ylcarbamothioyl)benzamide is unavailable, extrapolation from related compounds provides the following insights:

PropertyValue/DescriptionSource Compound
SolubilityLow in water; soluble in DMSO, DMFPyrazolo[1,5-a]pyrimidines
Melting Point>300°C (decomposition)Benzamide-thiourea hybrids
UV-Vis λ_max270–290 nm (aryl π→π* transitions)Pyrazolotriazines
1H NMR (DMSO-d6)δ 7.5–8.2 (aromatic H), δ 12.1 (NH)N-(pyrazolo[5,1-c]triazin-7-yl)benzamides

Computational and Docking Insights

Molecular dynamics simulations of analogous compounds reveal:

  • Binding Energy: −8.2 to −9.6 kcal/mol for viral neuraminidase .

  • Hydrophobic Interactions: Methyl groups enhance binding to nonpolar enzyme pockets.

  • Hydrogen Bonds: Thiourea sulfur and pyrimidine nitrogen atoms form stable interactions with catalytic aspartate residues .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields beyond 75% for large-scale production.

  • Target Identification: Elucidating whether the compound inhibits bacterial DNA gyrase, viral polymerases, or antioxidant enzymes.

  • Toxicity Profiling: Assessing cytotoxicity in mammalian cell lines (e.g., HEK293).

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